

Application Notes and Protocols for MOCVD with a Tris(dimethylamino)antimony Bubbler

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(dimethylamino)antimony*

Cat. No.: *B3152151*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing a **Tris(dimethylamino)antimony** (TDMASb) bubbler. TDMASb is a precursor for the deposition of high-purity antimony-containing thin films, crucial in the fabrication of semiconductor materials and photovoltaic devices.^[1]

Overview of Tris(dimethylamino)antimony (TDMASb)

Tris(dimethylamino)antimony, with the chemical formula $((\text{CH}_3)_2\text{N})_3\text{Sb}$, is an organoantimony compound used as a volatile precursor in MOCVD and Chemical Vapor Deposition (CVD) processes.^{[1][2]} Its primary advantage lies in its potential to reduce carbon contamination and enable lower growth temperatures compared to other antimony precursors like triethylstibine (TESb) and trimethylantimony (TMSb).^[3] However, it may lead to higher background carrier concentrations in some applications.^[3]

Physical and Chemical Properties of TDMASb:

Property	Value
Synonyms	Tris(dimethylamino)antimony(III), TDMASb, Sb(NMe ₂) ₃
CAS Number	7289-92-1
Molecular Weight	253.99 g/mol [1][2]
Form	Liquid[2]
Appearance	Colorless to yellow liquid[2]
Boiling Point	32-34 °C @ 0.45 mmHg[2]
Density	1.325 g/mL at 25 °C[1]
Sensitivity	Air, moisture, light, heat[2]

Experimental Data Summary

The following table summarizes the key experimental parameters for MOCVD growth of various antimony-containing materials using TDMASb as the antimony precursor.

Material System	Substrate	TDMASb Bubbler Parameters	Group III Precursor	Growth Temperature (°C)	Reactor Pressure (Torr)	V/III Ratio	Carrier Gas
InSb	p ⁻ -InSb	Temp: 20°C, Pressure: 640-700 Torr	Trimethyl indium (TMIn)	285 - 500	76 - 660	0.63 - 8.6	H ₂ @ 6000 cm ³ /min
GaSb	GaAs	Not specified	Trimethyl gallium (TMGa)	475 - 580	~50	0.4 - 2.0	H ₂

Table compiled from multiple sources.[4]

Experimental Protocols

MOCVD System Preparation

- **System Inspection:** Before each run, visually inspect the MOCVD reactor, gas lines, and the TDMASb bubbler for any signs of damage or leaks.
- **Leak Check:** Perform a thorough leak check of the entire system, especially the gas lines connected to the TDMASb bubbler and other precursor sources. This is critical due to the pyrophoric nature of some metal-organic precursors and the toxicity of dopant gases.[5]
- **Purging:** Purge the reactor and all gas lines with a high-purity inert gas, such as palladium-purified hydrogen (H_2) or nitrogen, to remove any residual air and moisture.[3]

Substrate Preparation

Proper substrate preparation is crucial for achieving high-quality epitaxial layers. The following are general guidelines for common substrates:

- **Degreasing:** Degrease the substrate by sonicating in a series of organic solvents, such as trichloroethylene, acetone, and methanol.[3]
- **Deionized Water Rinse:** Thoroughly rinse the substrate with deionized water.[3]
- **Etching:**
 - For GaSb substrates: Etch in a solution such as $H_2O:H_2O_2$:tartaric acid:HF.[3]
 - For GaAs substrates: Etch in a standard solution like $H_2SO_4:H_2O_2:H_2O$. [3]
- **Drying:** Dry the substrate using a stream of high-purity nitrogen gas.[3]

Tris(dimethylamino)antimony Bubbler Setup and Handling

TDMASb is sensitive to air, moisture, light, and heat.[2] Extreme care must be taken during its handling and installation.

- Installation: The TDMASb bubbler should be installed in a well-ventilated enclosure, preferably an exhausted cabinet.[5]
- Temperature Control: The bubbler must be placed in a temperature-controlled bath to maintain a constant vapor pressure of the precursor. For InSb growth, the TDMASb bubbler has been held at 20°C.[4]
- Pressure Control: The pressure inside the bubbler is controlled by a pressure controller valve downstream of the cylinder.[6] For InSb growth, pressures of 640 and 700 Torr have been used.[4]
- Carrier Gas: A high-purity carrier gas, typically hydrogen (H₂), is passed through the bubbler to transport the TDMASb vapor to the reactor.[4][6]

MOCVD Growth Procedure

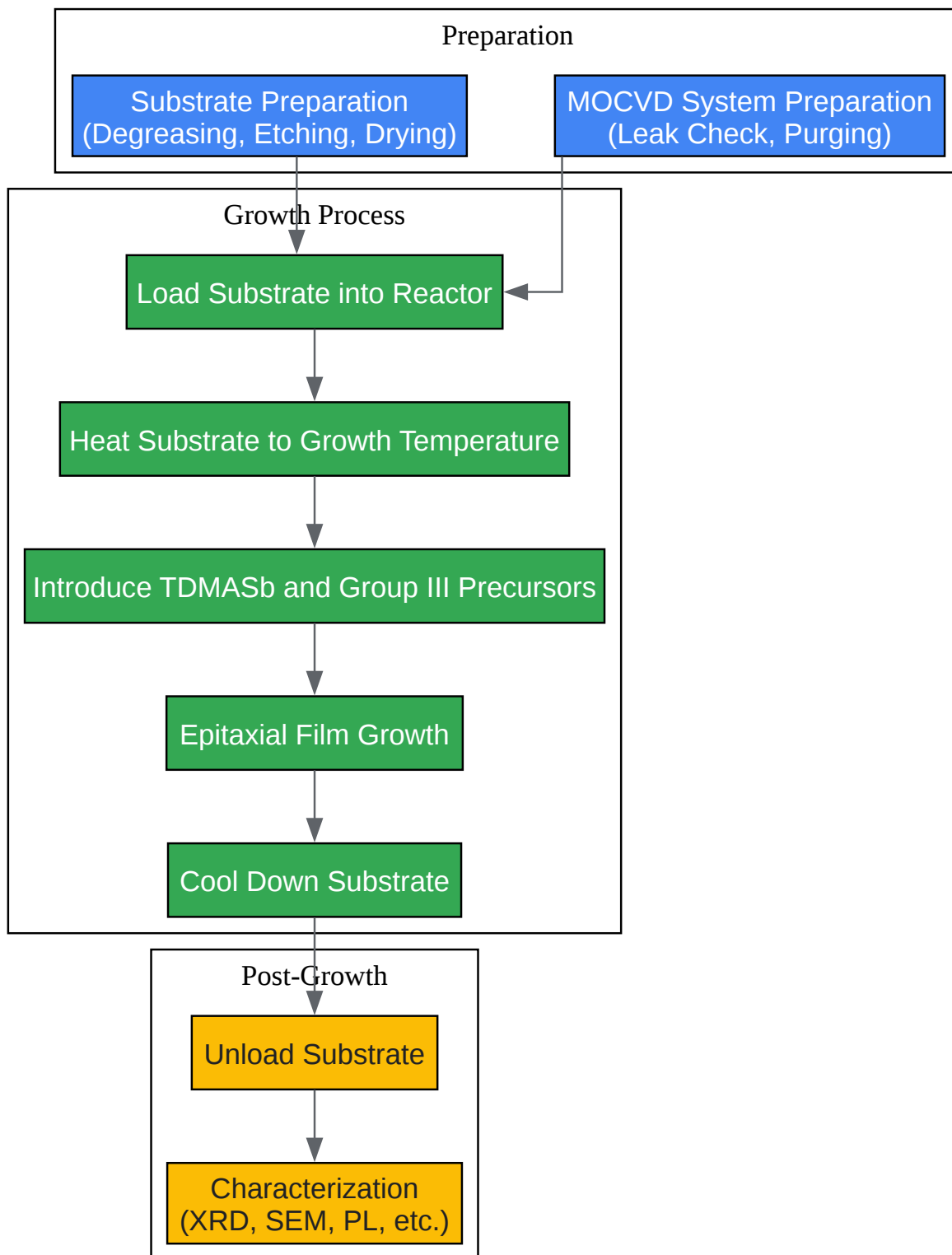
- Substrate Loading: Load the prepared substrate into the MOCVD reactor.
- Reactor Purge: Purge the reactor with high-purity hydrogen (H₂) carrier gas.[3]
- Heating: Heat the substrate to the desired growth temperature under a continuous H₂ flow.[3] Growth temperatures for GaSb have been in the range of 475 - 580°C, while for InSb, they have ranged from 285 to 500°C.[4]
- Precursor Introduction: Once the growth temperature is stabilized, introduce the TDMASb and the Group III precursor (e.g., TMGa or TMIIn) into the reactor. The V/III ratio, which is the molar flow rate ratio of the Group V to Group III precursors, is a critical parameter. For GaSb growth, V/III ratios between 0.4 and 2.0 have been used, while for InSb, ratios from 0.63 to 8.6 have been investigated.[4]
- Deposition: Allow the deposition to proceed for the desired time to achieve the target film thickness.
- Cooling: After the deposition is complete, switch off the precursor flows and cool down the substrate under a continuous H₂ flow.
- Unloading: Once the reactor has cooled to room temperature, unload the substrate.

Post-Deposition Characterization

The grown films should be characterized to determine their structural, optical, and electrical properties. Common characterization techniques include:

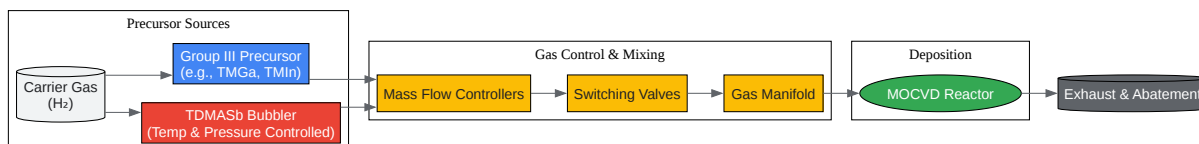
- Surface Morphology: Nomarski Optical Microscopy and Scanning Electron Microscopy (SEM).[4]
- Crystallographic Quality: X-ray Diffraction (XRD).
- Optical Properties: Photoluminescence (PL) spectroscopy.[3]
- Impurity Analysis: Secondary Ion Mass Spectrometry (SIMS).[3]
- Electrical Properties: Hall effect measurements to determine carrier concentration and mobility.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflow for MOCVD using a TDMASb precursor.



[Click to download full resolution via product page](#)

Caption: Logical relationships in the MOCVD gas delivery system for TDMASb.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. TRIS(DIMETHYLAMINO)ANTIMONY [myskinrecipes.com]
- 2. Tris(dimethylamido)antimony(III) | TDMASb | ((CH₃)₂N)₃Sb – Ereztech [ereztech.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. [labnetwork] MOCVD systems [mtl.mit.edu]
- 6. static.horiba.com [static.horiba.com]
- To cite this document: BenchChem. [Application Notes and Protocols for MOCVD with a Tris(dimethylamino)antimony Bubbler]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3152151#experimental-setup-for-mocvd-with-a-tris-dimethylamino-antimony-bubbler>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com